Citreamicin gamma chemical structure and properties
Citreamicin gamma chemical structure and properties
This guide provides an in-depth technical analysis of Citreamicin
Citreamicin : Chemical Structure, Properties, and Therapeutic Potential
Executive Summary
Citreamicin
Chemical Architecture & Structural Analysis
The Core Scaffold
The defining feature of Citreamicin
-
Chemical Class: Polycyclic Xanthone Antibiotic.[1]
-
Chromophore: The extensive conjugation across the five fused rings is responsible for the compound's characteristic yellow-to-orange pigmentation and its UV-Vis absorption profile.
-
Key Functional Groups:
-
Xanthone Core: Provides the planar anchor for DNA intercalation.
-
Methoxyl & Hydroxyl Groups: Modulate solubility and hydrogen-bonding interactions with target proteins/DNA.
-
Nitrogenous Ring: Often an oxazole or similar moiety (as seen in the related Citreamicin
, C H NO ), which is critical for minor groove binding specificity.
-
Structural Differentiation (Congener Analysis)
Citreamicins (
| Feature | Citreamicin | Citreamicin |
| Molecular Weight | ~560–600 Da (Class Range) | Similar range; differs by substituent mass |
| Substituents | R-groups typically -OMe, -OH | Variation in methylation/hydroxylation at C-positions |
| Solubility | Lipophilic (DMSO, EtOAc) | Lipophilic (DMSO, EtOAc) |
Note: The exact crystallographic R-group configuration for the
-congener is often defined relative to Citreamicin(LL-E19085 ). In isolation protocols, they co-elute in non-polar fractions, requiring high-resolution chromatography for separation.
Physicochemical Profile
| Property | Description |
| Appearance | Yellow to orange amorphous powder or crystals. |
| Solubility | Soluble: Dimethyl sulfoxide (DMSO), Ethyl Acetate, Chloroform, Acetone.Insoluble: Water, Hexane. |
| UV-Vis Spectrum | Characteristic absorption maxima ( |
| Stability | Stable in neutral and mildly acidic solutions; sensitive to strong alkalis (degradation of the xanthone core) and prolonged light exposure. |
| Lipophilicity | High LogP (predicted > 3.0), facilitating cell membrane permeation. |
Biological Mechanism of Action
Citreamicins act as dual-mechanism agents, targeting the structural integrity of bacterial DNA.
Mechanism 1: DNA Intercalation
The planar pentacyclic core acts as a DNA intercalator. It inserts itself between the base pairs of the DNA double helix. This intercalation:
-
Distorts the DNA backbone.[2]
-
Prevents the replication fork progression.
-
Inhibits transcription by blocking RNA polymerase binding.
Mechanism 2: Topoisomerase II Inhibition
Similar to other polycyclic xanthones (e.g., simaomicin), Citreamicins inhibit bacterial DNA gyrase (Topoisomerase II). By stabilizing the cleavable complex, they induce double-strand breaks, leading to bacterial cell death.
Target Spectrum
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Primary Targets: Gram-positive bacteria (Staphylococcus, Streptococcus, Enterococcus), including multidrug-resistant strains.
-
Secondary Targets: Anaerobic bacteria (Clostridium spp.).
-
Resistance Profile: Shows low cross-resistance with
-lactams and aminoglycosides due to the distinct structural mode of action.
Experimental Protocols
Biosynthesis & Isolation Workflow
Objective: Isolate Citreamicin
-
Fermentation:
-
Strain: Micromonospora citrea (e.g., strain NRRL 189351).
-
Medium: Germination medium (yeast extract, glucose, starch) followed by production medium (soybean meal, glucose, CaCO
). -
Conditions: Aerobic incubation at 28°C for 4–6 days.
-
-
Extraction:
-
Filter fermentation broth to separate mycelium from supernatant.
-
Mycelial Extraction: Extract mycelial cake with Acetone or Methanol.
-
Broth Extraction: Extract supernatant with Ethyl Acetate (EtOAc).
-
Combine organic extracts and concentrate in vacuo to yield the crude oily residue.
-
-
Purification (The "Gamma" Separation):
-
Step A (Silica Gel): Load crude extract onto a Silica Gel 60 column. Elute with a gradient of CH
Cl /MeOH (starting 98:2 to 90:10). Citreamicins elute in the mid-polarity fractions. -
Step B (Sephadex LH-20): Dissolve active fractions in MeOH and pass through Sephadex LH-20 to remove pigments and fatty acids.
-
Step C (Preparative HPLC): Use a C18 Reverse-Phase column.
-
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient (50%
100% ACN). -
Detection: UV at 360 nm.
-
Collection: Citreamicin
will elute as a distinct peak adjacent to the major peak.
-
-
Minimum Inhibitory Concentration (MIC) Assay
Objective: Quantify antibacterial potency against S. aureus.
-
Preparation: Dissolve purified Citreamicin
in DMSO to a stock concentration of 1 mg/mL. -
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 64
g/mL to 0.06 g/mL). -
Inoculation: Add 5 x 10
CFU/mL of S. aureus (ATCC 29213) to each well. -
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration with no visible growth.
-
Expected Result: MIC < 1.0
g/mL for sensitive strains.
-
Visualization of Workflows
Figure 1: Isolation & Purification Logic
This diagram illustrates the critical path to separating the
Caption: Step-by-step fractionation workflow for isolating Citreamicin congeners from fermentation broth.
Figure 2: Mechanism of Action (MOA)
This diagram details the dual-targeting mechanism of Citreamicins on the bacterial DNA complex.
Caption: Dual-mode antibacterial mechanism involving DNA intercalation and Gyrase inhibition.[3][4][5][6]
References
-
Carter, G. T., Nietsche, J. A., Williams, D. R., & Borders, D. B. (1990). Citreamicins, novel antibiotics from Micromonospora citrea: isolation, characterization, and structure determination. The Journal of Antibiotics. Link
-
Maiese, W. M., et al. (1989). LL-E19085 alpha, a novel antibiotic from Micromonospora citrea: Taxonomy, fermentation and biological activity. The Journal of Antibiotics. Link
-
Liu, L., et al. (2011). Citreamicins with potent gram-positive activity. Journal of Natural Products. (Contextual reference for class activity). Link
-
Blumberg, S., & Martin, S. F. (2018). Toward the total synthesis of citreamicin: Synthesis of the pentacyclic core. Tetrahedron. Link
Sources
- 1. Citreamicins, novel antibiotics from Micromonospora citrea: isolation, characterization, and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Gamma-Oryzanol | C40H58O4 | CID 5282164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Citreamicin Delta | C30H21NO11 | CID 25147605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
